molecular formula C11H11NO2 B8778911 7-METHOXY-8-METHYLQUINOLIN-4-OL CAS No. 872497-14-8

7-METHOXY-8-METHYLQUINOLIN-4-OL

Cat. No.: B8778911
CAS No.: 872497-14-8
M. Wt: 189.21 g/mol
InChI Key: AQGGIDFODMQYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHOXY-8-METHYLQUINOLIN-4-OL is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmaceutical activities, making them valuable in drug research and development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-METHOXY-8-METHYLQUINOLIN-4-OL can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with appropriate aldehydes or ketones under acidic or basic conditions . For instance, the Gould-Jacob and Friedländer synthesis protocols are classical methods used for constructing the quinoline scaffold . Additionally, modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been employed to enhance reaction efficiency and yield .

Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale batch or continuous flow processes. These methods utilize catalysts, such as transition metals or metal-free ionic liquids, to facilitate the cyclization reactions. The choice of reaction conditions, such as temperature, pressure, and solvent, is optimized to maximize yield and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-METHOXY-8-METHYLQUINOLIN-4-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-METHOXY-8-METHYLQUINOLIN-4-OL involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 7-METHOXY-8-METHYLQUINOLIN-4-OL is unique due to the combination of hydroxyl, methoxy, and methyl groups on the quinoline core. This unique substitution pattern enhances its chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

7-methoxy-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-7-10(14-2)4-3-8-9(13)5-6-12-11(7)8/h3-6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQGGIDFODMQYMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=CC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726515
Record name 7-Methoxy-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872497-14-8
Record name 7-Methoxy-8-methylquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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